4-tert-butyl-N-(4-ethoxyphenyl)benzamide
Description
4-tert-Butyl-N-(4-ethoxyphenyl)benzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzoyl group and a 4-ethoxyphenylamine moiety. Its molecular formula is C₁₉H₂₃NO₂, with an average molecular mass of 297.398 g/mol and a monoisotopic mass of 297.172879 . Key identifiers include ChemSpider ID 630593, CAS RN 302909-55-3, and MDL number MFCD01072682.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-5-22-17-12-10-16(11-13-17)20-18(21)14-6-8-15(9-7-14)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21) |
InChI Key |
UMCHSJHKDAWEQU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen and Methoxy Substituents
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): This compound replaces the tert-butyl group with a bromine atom and introduces a nitro group on the aniline ring. Crystallographic studies reveal two molecules per asymmetric unit, contrasting with the tert-butyl derivative’s bulkier structure.
- 4-tert-Butyl-N-(4-chloro-3-methoxyphenyl)benzamide: Synthesized via nickel-catalyzed reductive aminocarbonylation, this analogue substitutes the ethoxy group with chloro and methoxy substituents. It was obtained in 44% yield, suggesting steric or electronic challenges in synthesis compared to the ethoxy derivative .
Analogues with Modified Amine Moieties
- N-(2,5-Dimethylphenyl)-4-tert-butylbenzamide :
Replacing the 4-ethoxyphenyl group with 2,5-dimethylphenyl increases lipophilicity (logP 5.05 ) due to methyl groups. This structural change may enhance membrane permeability but reduce solubility .
Bioactive Derivatives in Medicinal Chemistry
- Quinoline-Based Benzamides (e.g., Compound 1 in ): Derivatives like 4-tert-butyl-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)benzamide incorporate quinoline scaffolds linked to piperazine groups. These compounds exhibit fungicidal activity against Candida biofilms, highlighting the role of heterocyclic amines in enhancing bioactivity .
- Tubulin-Targeting Benzamides (e.g., Compound 16b in ) :
Pyrrolizine-bearing benzamides with 3,4,5-trimethoxyphenyl groups show high tubulin binding affinity. The tert-butyl group in 4-tert-butyl derivatives may stabilize hydrophobic interactions in protein binding .
Key Research Findings
- Synthetic Accessibility : The tert-butyl group in 4-tert-butyl-N-(4-ethoxyphenyl)benzamide may improve steric protection during synthesis compared to halogenated analogues, which require careful handling of reactive intermediates .
- Biological Relevance : Ethoxy and tert-butyl groups synergistically balance lipophilicity and solubility, making the compound a candidate for drug discovery. For example, similar tert-butyl benzamides inhibit PCAF histone acetyltransferase (67–79% inhibition at 100 μM) .
- Structural Insights : Crystallographic data for analogues like 4MNB highlight the impact of substituents on molecular packing and stability, which could inform co-crystal engineering strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
